REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:6](=[O:15])[NH:5][C:4](=[O:16])[C:3]=1[N:17]=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>N>[NH2:17][C:3]1[C:4](=[O:16])[NH:5][C:6](=[O:15])[N:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:2]=1[NH2:1] |f:1.2.3|
|
Name
|
|
Quantity
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1.15 g
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Type
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reactant
|
Smiles
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NC1=C(C(NC(N1CC1=CC=CC=C1)=O)=O)N=O
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Name
|
|
Quantity
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2.44 g
|
Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
|
N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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On cooling the reaction mixture in an ice bath the product
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Type
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CUSTOM
|
Details
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precipitated out
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Type
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FILTRATION
|
Details
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It was filtered
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(NC(N(C1N)CC1=CC=CC=C1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |